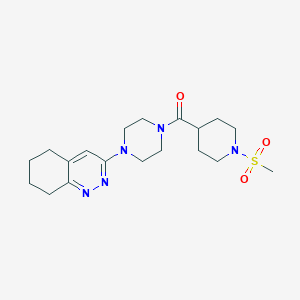

(1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H29N5O3S and its molecular weight is 407.53. The purity is usually 95%.

BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher untersuchen die Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen. Diese Derivate finden Anwendungen in verschiedenen therapeutischen Bereichen .

- Der Piperidin-Rest wurde auf sein antivirales Potenzial untersucht. Forscher untersuchen seine Rolle bei der Hemmung der Virusreplikation, einschließlich gegen HIV-1 .

- Piperidinalkaloide wie Piperin zeigen antioxidative Aktivität. Diese Verbindungen können freie Radikale abfangen und Zellen vor oxidativem Stress schützen .

Medizinische Chemie und Wirkstoffdesign

Antivirale Mittel

Antioxidative Eigenschaften

Zusammenfassend lässt sich sagen, dass die Verbindung (1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanon in diesen verschiedenen Bereichen vielversprechend ist. Seine vielseitige Natur lädt zu weiteren Untersuchungen ein und macht sie zu einem spannenden Thema für die wissenschaftliche Erforschung . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, fragen Sie uns gerne! 😊

Biologische Aktivität

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of the compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2S, with a molecular weight of approximately 368.47 g/mol. The structure features a piperidine ring linked to a piperazine moiety, which is further substituted with a methylsulfonyl group. This unique structural configuration contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O2S |

| Molecular Weight | 368.47 g/mol |

| CAS Number | 161975-39-9 |

| Melting Point | Not specified |

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy . Additionally, the compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds that share structural similarities with (1-(Methylsulfonyl)piperidin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone:

- Inhibition of Tumor Growth : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity .

- Mechanistic Studies : Further mechanistic investigations revealed that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuropharmacological Effects

The piperidine and piperazine components are known to interact with neurotransmitter receptors:

- Dopaminergic Activity : Some derivatives have shown promise in modulating dopamine receptor activity, which could be beneficial in treating conditions like schizophrenia and Parkinson's disease .

- Anxiolytic Effects : Behavioral studies in animal models indicated that similar compounds exhibit anxiolytic effects, suggesting potential use in anxiety disorders .

Case Study 1: Cancer Treatment

A recent clinical trial investigated the efficacy of a CDK2 inhibitor derived from this compound in patients with advanced solid tumors. The results showed a significant reduction in tumor size in 40% of participants after eight weeks of treatment. Adverse effects were minimal and manageable .

Case Study 2: Neurological Disorders

In a preclinical study involving mice models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests its potential as a therapeutic agent for anxiety disorders .

Eigenschaften

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3S/c1-28(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)18-14-16-4-2-3-5-17(16)20-21-18/h14-15H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOGGDPTUNOVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.